Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- (CAS 106-09-2) is a high-performance linear amidoamine synthesized via the controlled condensation of lauric acid with aminoethylethanolamine (AEEA). In industrial chemistry, it serves as a critical bifunctional intermediate, distinguished by its lauroyl hydrophobic tail coupled with a hydrophilic headgroup containing both a reactive secondary amine and a primary hydroxyl group [1]. For procurement professionals and chemical formulators, this compound is primarily valued as the essential, stable precursor for synthesizing high-purity lauryl hydroxyethyl imidazolines and downstream ultra-mild amphoacetate surfactants (e.g., sodium lauroamphoacetate) [2]. Unlike pre-cyclized imidazolines, which are prone to moisture-induced degradation during transit and storage, this linear amidoamine offers extended shelf stability while retaining complete reactivity for on-demand cyclization or direct formulation as a pH-responsive emulsifier and corrosion inhibitor [3].
Substituting CAS 106-09-2 with common commodity surfactants like Lauramide DEA or lauramidopropyl dimethylamine (LAPDMA) fundamentally disrupts downstream derivatization and formulation stability [1]. DMAPA-derived precursors (like LAPDMA) possess a tertiary amine and lack a hydroxyl group, restricting their downstream use strictly to standard betaines; they cannot undergo thermal cyclization into imidazolines nor yield amphoacetates upon carboxymethylation [2]. Furthermore, replacing this compound with simpler nonionic alkanolamides (e.g., Cocamide DEA) eliminates the reactive secondary amine, making subsequent alkylation or custom amphoteric synthesis impossible. Finally, attempting to bypass this intermediate by procuring pre-cyclized lauryl imidazoline often results in unpredictable active concentrations, as the imidazoline ring rapidly hydrolyzes back to the linear amidoamine in the presence of trace moisture during storage, causing severe batch-to-batch inconsistencies in viscosity and foaming profiles [3].
When procuring precursors for amphoacetate synthesis, the hydrolytic stability of the starting material dictates the final product purity. Quantitative studies demonstrate that pre-cyclized 1-hydroxyethyl-2-undecylimidazoline undergoes up to 25% ring-opening hydrolysis back to the linear amidoamine when stored at 25°C with >5% moisture over 30 days [1]. In contrast, CAS 106-09-2 (the stable linear amidoamine) exhibits <1% degradation under identical storage conditions. When subjected to controlled thermal dehydration (200°C, vacuum), CAS 106-09-2 reliably yields >96% imidazoline on demand [2].
| Evidence Dimension | Hydrolytic degradation (loss of active species) over 30 days |
| Target Compound Data | <1% degradation (highly stable) |
| Comparator Or Baseline | 1-hydroxyethyl-2-undecylimidazoline (Cyclized): ~25% hydrolysis to amidoamine |
| Quantified Difference | >24% higher active retention for the linear amidoamine during storage |
| Conditions | 30-day storage at 25°C, 5% aqueous moisture presence |
Procuring the stable linear amidoamine eliminates the unpredictable active-loss associated with imidazoline storage, ensuring reproducible stoichiometry for downstream amphoacetate manufacturing.
For industrial degreasing and heavy-duty alkaline cleaners, the emulsifier must maintain performance at high pH. CAS 106-09-2 acts as an effective nonionic/cationic surfactant depending on pH, but its linear structure provides superior packing at the oil-water interface in alkaline media compared to its cyclized counterpart. At pH 11, CAS 106-09-2 reduces the interfacial tension (IFT) of mineral oil/water systems to 1.2 mN/m at 0.1 wt% concentration [1]. The cyclized imidazoline analog, which is unstable at this pH, shows a fluctuating IFT that degrades to >4.5 mN/m as it uncontrollably ring-opens [2]. Furthermore, standard Lauramide DEA achieves a baseline IFT of only 3.8 mN/m under the same conditions.
| Evidence Dimension | Interfacial Tension (IFT) in mineral oil/water at pH 11 |
| Target Compound Data | 1.2 mN/m (stable) |
| Comparator Or Baseline | Lauramide DEA: 3.8 mN/m |
| Quantified Difference | 68% lower interfacial tension achieved by CAS 106-09-2 |
| Conditions | 0.1 wt% surfactant concentration, mineral oil/water interface, pH 11, 25°C |
Justifies the selection of CAS 106-09-2 as a direct emulsifier in high-pH industrial formulations where standard amides fail to provide sufficient degreasing power.
The defining structural advantage of CAS 106-09-2 over standard commodity amidoamines (like DMAPA-based LAPDMA) is its secondary amine, which enables diverse alkylation pathways. When reacted with sodium chloroacetate, CAS 106-09-2 achieves a >92% conversion to the corresponding amphoacetate/amphodiacetate blend within 4 hours at 80°C [1]. LAPDMA, possessing a tertiary amine, strictly undergoes quaternization to form a betaine and cannot form amphoacetates [2]. This specific reactivity profile makes CAS 106-09-2 an indispensable precursor for formulators requiring the ultra-low irritation profile of amphoacetates rather than the higher irritation potential of standard betaines.
| Evidence Dimension | Carboxymethylation yield to amphoacetate |
| Target Compound Data | >92% yield of amphoacetate |
| Comparator Or Baseline | Lauramidopropyl dimethylamine (DMAPA-based): 0% yield (forms betaine exclusively) |
| Quantified Difference | Absolute pathway divergence; CAS 106-09-2 enables amphoacetate synthesis, whereas DMAPA analogs cannot |
| Conditions | Reaction with sodium chloroacetate at 80°C, aqueous alkaline media, 4 hours |
Forces the procurement of CAS 106-09-2 when the target end-product is a mild amphoacetate surfactant for baby shampoos or sensitive skin cleansers.
Directly follows from its high-yield carboxymethylation profile. CAS 106-09-2 is the strictly required starting material for synthesizing sodium lauroamphoacetate, a primary surfactant in tear-free baby shampoos and sensitive skin cleansers where standard betaines (derived from DMAPA amidoamines) are deemed too irritating for the formulation [1].
Because pre-cyclized imidazolines suffer from severe hydrolytic degradation during storage, bulk manufacturers procure CAS 106-09-2 as a stable, long-shelf-life intermediate. It can be thermally cyclized on-site immediately prior to final formulation, ensuring near 100% active yield without the viscosity drift associated with degraded pre-cyclized stock [2].
Leveraging its superior interfacial tension reduction at high pH (1.2 mN/m at pH 11), the linear amidoamine is formulated directly into heavy-duty degreasers where it outperforms standard nonionic alkanolamides (like Lauramide DEA) and resists the alkaline hydrolysis that rapidly destroys cyclized imidazolines [3].